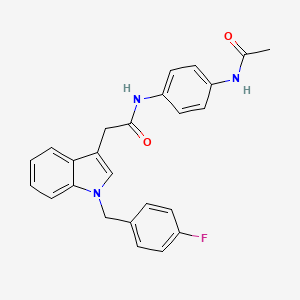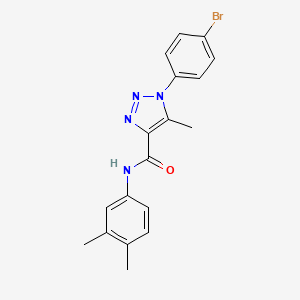![molecular formula C20H19BrN4O2 B2665897 5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 2059471-72-4](/img/structure/B2665897.png)
5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a phenyl group, a 1,2,4-triazole ring, and a bromobenzoyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperidine ring, a common feature in many pharmaceuticals, is a six-membered ring with one nitrogen atom . The 1,2,4-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The phenyl group is a six-membered carbon ring, and the bromobenzoyl group contains a benzene ring attached to a carbonyl group and a bromine atom .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the bromobenzoyl group might undergo nucleophilic aromatic substitution reactions, while the piperidine ring might participate in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromobenzoyl group might increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications
1. Anticancer Properties A study on benzimidazole derivatives, which are structurally related to 5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, revealed the anticancer potential of these compounds. They were shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The compounds demonstrated significant binding affinity and potential anti-cancer activity (Karayel, 2021).
2. Antimicrobial and Antifungal Activity Triazole derivatives, including those structurally similar to the compound , have been noted for their antimicrobial and antifungal properties. Several studies have synthesized and evaluated various triazole derivatives, observing significant biological activity against a range of microorganisms. This includes activity against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Aspergillus and Candida species (Suresh, Lavanya, & Rao, 2016); (Bektaş et al., 2010).
3. Molecular Structure and Drug Design The compound’s molecular structure has been analyzed for potential drug design applications. Studies have focused on understanding the molecular interactions, stability, and conformational analyses of similar compounds. This includes investigations into the hydrogen bonding interactions and the energy states of molecules, which are crucial for designing effective drugs (Shawish et al., 2021).
4. Serotonin Antagonist Activity Some derivatives of 1,2,4-triazol-3-one have been studied for their potential as serotonin (5-HT2) antagonists. These compounds have shown promising activity in this area, which can be relevant for conditions related to serotonin regulation, such as certain psychiatric disorders (Watanabe et al., 1992).
properties
IUPAC Name |
3-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c21-17-9-5-4-8-16(17)19(26)24-12-10-14(11-13-24)18-22-23-20(27)25(18)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMPJKVGKLISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)
![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665819.png)
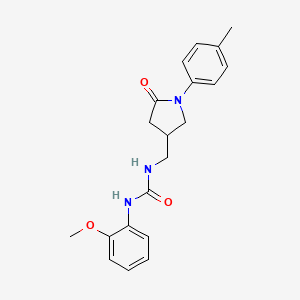
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2665823.png)
![2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2665824.png)
![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)
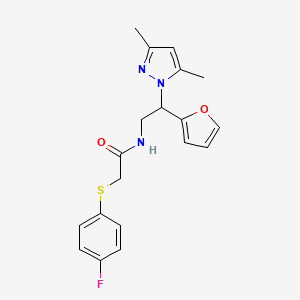
![methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2665828.png)
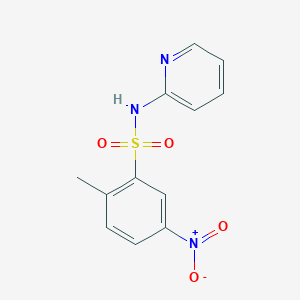
![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)
